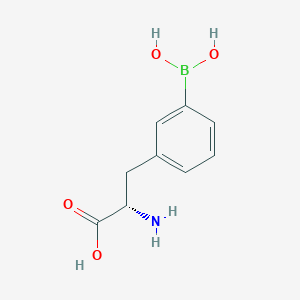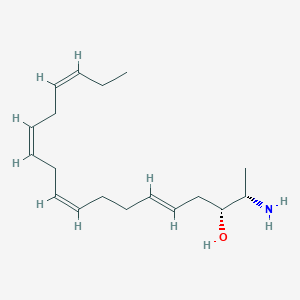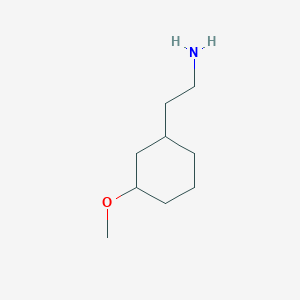![molecular formula C11H11FO2 B11755168 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a synthetic organic compound with the molecular formula C11H11FO2 This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyl group, and a tetrahydrobenzoannulene core
Métodos De Preparación
The synthesis of 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of acetylacetone with phenol to form phenolacetone.
Oxidation Reaction: The phenolacetone is then subjected to an oxidation reaction to yield 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application and the target molecules.
Comparación Con Compuestos Similares
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can be compared with similar compounds such as:
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-ol : This compound lacks the fluorine atom and has different reactivity and applications .
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one : This compound lacks both the fluorine atom and the hydroxyl group, resulting in distinct chemical properties .
The presence of the fluorine atom and hydroxyl group in 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo7
Propiedades
Fórmula molecular |
C11H11FO2 |
|---|---|
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
1-fluoro-2-hydroxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H11FO2/c12-11-8-3-1-2-4-9(13)7(8)5-6-10(11)14/h5-6,14H,1-4H2 |
Clave InChI |
PYXULTGCTMIROU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=C(C1)C(=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(6R)-6-fluoro-5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl]acetate](/img/structure/B11755087.png)
![[(Oxan-2-yl)methyl]hydrazine](/img/structure/B11755103.png)
![3-Formyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11755104.png)

![tert-Butyl (S)-(2-oxo-1,2,3,4-tetrahydropyrido[3,4-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11755115.png)
![[2-(Acetyloxy)-3-carboxypropyl]trimethylazanium](/img/structure/B11755120.png)
![1-(2-fluoroethyl)-4-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11755124.png)
![(2R,3S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11755128.png)
![Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11755134.png)
![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)


![4-[(hydroxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11755158.png)
![2-Methyl-2,6-diazaspiro[4.5]decane](/img/structure/B11755160.png)
